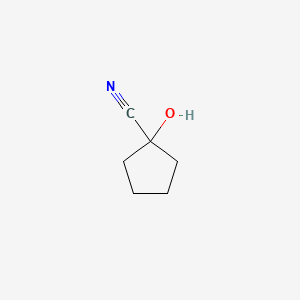

1-Hydroxycyclopentanecarbonitrile

Descripción

Significance as a Versatile Synthetic Intermediate

1-Hydroxycyclopentanecarbonitrile, also known as cyclopentanone (B42830) cyanohydrin, serves as a crucial precursor for a variety of cyclopentane-containing molecules. masterorganicchemistry.comgoogleapis.com Its utility stems from the ability to transform the hydroxyl and nitrile functionalities into a wide array of other chemical groups, allowing for the construction of diverse molecular architectures. This compound is a valuable building block for the synthesis of larger, more complex chemical entities. lookchem.com

One of the key applications of this compound is in the synthesis of α-amino acids, which are the fundamental components of proteins. Specifically, it can be converted to 1-aminocyclopentanecarboxylic acid, a non-proteinogenic α-amino acid that has been investigated for its role as an inhibitor of certain enzymes. nih.gov This transformation highlights the importance of this compound as a gateway to biologically relevant molecules.

Furthermore, this cyanohydrin is an intermediate in the synthesis of various pharmaceutical compounds. lookchem.comsmolecule.com For instance, it is a precursor in a synthetic route to a key intermediate for the anesthetic drug, Ketamine. The synthesis involves the reaction of the Grignard reagent derived from cyclopentyl bromide with o-chlorobenzonitrile, followed by a series of transformations where a related hydroxy-imine intermediate is formed. This underscores the compound's role in the production of medicinally important substances. The presence of both a hydroxyl and a nitrile group in its structure makes it a potential candidate for the development of new drugs. smolecule.com

The cyclopentane (B165970) ring itself is a common motif in many natural products and biologically active compounds. Therefore, this compound provides a convenient starting point for the synthesis of various substituted cyclopentane derivatives. masterorganicchemistry.com

Functional Group Reactivity Profile in Synthetic Applications

The synthetic versatility of this compound is a direct consequence of the distinct and complementary reactivity of its hydroxyl and nitrile functional groups. smolecule.com These groups can be manipulated independently or in concert to achieve a desired molecular transformation.

The nitrile group (–C≡N) is a particularly reactive handle. It can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. youtube.comyoutube.com Specifically, the acid-catalyzed hydrolysis of this compound leads to the formation of 1-hydroxycyclopentanecarboxylic acid. smolecule.com This conversion is a fundamental transformation that opens up pathways to esters, amides, and other carboxylic acid derivatives.

The nitrile group can also be reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation, converting the nitrile into an aminomethyl group. masterorganicchemistry.comwizeprep.combyjus.com This reaction is crucial for the synthesis of (1-hydroxycyclopentyl)methanamine and its derivatives, which are valuable intermediates in their own right. The reduction of nitriles to amines is a key step in the synthesis of many pharmaceutical agents. byjus.com

The hydroxyl group (–OH) also offers a range of synthetic possibilities. It can undergo esterification reactions, for instance, through the Fischer esterification process where it reacts with a carboxylic acid in the presence of an acid catalyst. This allows for the introduction of various acyl groups, further diversifying the molecular structure. The hydroxyl group can also be converted into an ether through Williamson ether synthesis or other etherification methods.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-hydroxycyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-5-6(8)3-1-2-4-6/h8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHFFOQSXKDOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199194 | |

| Record name | Cyclopentanecarbonitrile, 1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5117-85-1 | |

| Record name | 1-Hydroxycyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5117-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarbonitrile, 1-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanecarbonitrile, 1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanecarbonitrile, 1-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Pathways and Transformations of 1 Hydroxycyclopentanecarbonitrile

Transformations of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. organic-chemistry.org This feature is the basis for its most common and useful transformations.

Hydrolysis to Carboxylic Acid Derivatives (e.g., 1-Hydroxycyclopentanecarboxylic Acid)

The nitrile functional group of 1-hydroxycyclopentanecarbonitrile can be hydrolyzed under acidic or basic conditions to yield 1-hydroxycyclopentanecarboxylic acid. libretexts.orgmasterorganicchemistry.com This reaction is a characteristic transformation of nitriles and cyanohydrins, proceeding through an intermediate amide which is subsequently hydrolyzed to the carboxylic acid. orgsyn.org

In an acidic medium, the nitrogen atom of the nitrile is protonated, which enhances the electrophilicity of the carbon atom for attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. This transformation is significant as it converts the nitrile into a valuable carboxylic acid functional group while retaining the hydroxyl moiety. masterorganicchemistry.comorgsyn.org

| Reactant | Reagents/Conditions | Product |

| This compound | H₃O⁺ (aq. acid) or OH⁻ (aq. base), heat | 1-Hydroxycyclopentanecarboxylic Acid |

Reduction to Amine Functional Groups

The nitrile group can be reduced to a primary amine, yielding (1-hydroxycyclopentyl)methanamine. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). organic-chemistry.orgorgsyn.org The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group, followed by protonation during aqueous workup to give the amine. organic-chemistry.org This pathway provides a route to β-amino alcohols, which are important structural motifs in various biologically active compounds. orgsyn.org

| Reactant | Reagents/Conditions | Product |

| This compound | 1. LiAlH₄ (Lithium aluminum hydride) in ether or THF 2. H₂O (water) workup | (1-Hydroxycyclopentyl)methanamine |

Nucleophilic Reactivity of the Carbonitrile Moiety

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents like Grignard reagents (R-MgX). libretexts.org The reaction of this compound with a Grignard reagent, followed by acidic hydrolysis of the intermediate imine salt, yields a ketone. masterorganicchemistry.comlibretexts.org For example, reaction with methylmagnesium bromide would produce 1-acetyl-1-cyclopentanol after workup. This reaction is a powerful tool for carbon-carbon bond formation. It is important to note that the acidic proton of the hydroxyl group will also react with the Grignard reagent, necessitating the use of at least two equivalents of the organometallic reagent.

| Reactant | Reagents/Conditions | Intermediate (after Grignard addition) | Final Product (after hydrolysis) |

| This compound | 1. CH₃MgBr (excess) in ether 2. H₃O⁺ (acidic workup) | Magnesium salt of the imine | 1-Acetyl-1-cyclopentanol |

Transformations Involving the Hydroxyl Functional Group

The hydroxyl group in this compound behaves as a typical tertiary alcohol, undergoing reactions such as dehydration and esterification.

Dehydration to Unsaturated Nitriles

The hydroxyl group can be eliminated through a dehydration reaction to form an unsaturated nitrile, primarily cyclopent-1-ene-1-carbonitrile. This reaction is typically carried out under acidic conditions or by using specific dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270). commonorganicchemistry.comresearchgate.net The use of concentrated sulfuric acid can also promote dehydration, although it may concurrently lead to the hydrolysis of the nitrile group. orgsyn.org

| Reactant | Reagents/Conditions | Product |

| This compound | POCl₃ (Phosphorus oxychloride), Pyridine, heat | Cyclopent-1-ene-1-carbonitrile |

| This compound | H₂SO₄ (concentrated), heat | Cyclopent-1-ene-1-carbonitrile |

Esterification and Related Protecting Group Chemistry

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid catalyst or a base. organic-chemistry.org For instance, reacting it with acetyl chloride would yield 1-cyanocyclopentyl acetate.

In multi-step syntheses, it is often necessary to "protect" the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. masterorganicchemistry.com This is achieved by converting the hydroxyl group into a less reactive functional group, such as an ether or an ester, which can be easily removed later in the synthesis. libretexts.org A common strategy is the formation of a silyl (B83357) ether, for example, by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. numberanalytics.commasterorganicchemistry.com Silyl ethers are generally stable to many reaction conditions but can be selectively cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.commasterorganicchemistry.com

| Reaction Type | Reactant | Reagents/Conditions | Product |

| Esterification | This compound | Acetyl chloride, Pyridine | 1-Cyanocyclopentyl acetate |

| Protection (Silylation) | This compound | TBDMSCl, Imidazole in DMF | 1-(tert-Butyldimethylsilyloxy)cyclopentanecarbonitrile |

| Deprotection | 1-(tert-Butyldimethylsilyloxy)cyclopentanecarbonitrile | TBAF in THF | This compound |

Tandem and Cascade Reactions of this compound

Tandem and cascade reactions represent highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simpler precursors in a single operation, thereby minimizing purification steps, solvent usage, and waste generation. These processes, in which the product of an initial reaction becomes the substrate for a subsequent transformation, are hallmarks of elegant and effective chemical synthesis. This compound, with its vicinal hydroxyl and cyano functionalities, is a versatile building block amenable to such sequential transformations, enabling its conversion into more elaborate cyclic structures.

Cyano-Borrowing Reactions of Cyanohydrins with Carbonyls

A notable example of a tandem process involving cyanohydrins like this compound is the "cyano-borrowing" reaction. This innovative, nickel-catalyzed method facilitates the direct conversion of cyanohydrins and carbonyl compounds (aldehydes or ketones) into β-cyano ketones. nih.gov The reaction proceeds through a clever sequence of bond-breaking and bond-forming events within a single pot.

The proposed mechanism for this transformation initiates with the cleavage of the carbon-cyano bond of the cyanohydrin, in this case, this compound. This is followed by an aldol (B89426) condensation between the cyclopentanone (B42830), formed in situ, and another carbonyl compound. The sequence concludes with a conjugate addition of the "borrowed" cyanide to the newly formed α,β-unsaturated ketone intermediate. nih.gov This atom- and step-economical process provides a powerful tool for carbon-carbon bond formation. The use of a commercially available and less toxic cyanide source in the form of the cyanohydrin enhances the practical applicability of this protocol. nih.gov

A variety of cyanohydrins and carbonyl compounds can participate in this reaction, leading to a diverse range of β-cyano ketones in good to high yields. The reaction conditions are typically mild, further broadening its appeal for synthetic applications.

| Entry | Cyanohydrin | Carbonyl Compound | Product | Yield (%) |

| 1 | Acetone (B3395972) cyanohydrin | Benzaldehyde (B42025) | 3-Cyano-4-phenylbutan-2-one | 90 |

| 2 | Acetone cyanohydrin | 4-Methoxybenzaldehyde | 3-Cyano-4-(4-methoxyphenyl)butan-2-one | 85 |

| 3 | Acetone cyanohydrin | Cyclohexanecarbaldehyde | 3-Cyano-4-cyclohexylbutan-2-one | 78 |

| 4 | Cyclohexanone cyanohydrin | Benzaldehyde | 2-(1-cyanobenzyl)cyclohexan-1-one | 82 |

This table presents representative yields for the cyano-borrowing reaction with various cyanohydrins and carbonyls as reported in the literature. nih.gov

Further Elaboration to Complex Cyclic Structures (e.g., 1,3-Amino Alcohols)

The strategic positioning of the hydroxyl and cyano groups in this compound provides a gateway for its elaboration into more complex and functionally dense cyclic structures, such as those containing a 1,3-amino alcohol motif. This transformation can be envisioned through a multi-step, one-pot cascade sequence. The synthesis of 1,3-amino alcohols is of significant interest as this structural motif is present in numerous natural products and pharmaceutically active compounds. nih.gov

A hypothetical, yet chemically sound, pathway for the conversion of this compound to a spirocyclic 1,3-amino alcohol could involve a sequence of reduction and intramolecular cyclization. The initial step would be the selective reduction of the nitrile group to a primary amine. This transformation is commonly achieved using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting intermediate, a 1-(aminomethyl)cyclopentan-1-ol, possesses both a nucleophilic amine and a hydroxyl group.

Subsequent reaction of this amino alcohol intermediate with a suitable dielectrophile, for instance, a β-dicarbonyl compound or its equivalent, could trigger an intramolecular cascade. This could proceed via initial condensation of the primary amine with one carbonyl group to form an enamine or imine, followed by an intramolecular attack of the hydroxyl group onto the second electrophilic carbonyl center. The final ring-closing step would forge the new heterocyclic ring, yielding a complex spirocyclic structure containing the desired 1,3-amino alcohol functionality. The feasibility of such transformations hinges on the careful selection of reagents and reaction conditions to control the chemoselectivity of each step.

| Reagent/Catalyst | Role in Transformation |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction of the nitrile group to a primary amine. |

| Raney Nickel / H₂ | Catalytic hydrogenation of the nitrile to a primary amine. |

| 1,3-Diketone (e.g., Acetylacetone) | Dielectrophilic partner for cascade cyclization. |

| Acid or Base Catalyst | Promotion of imine/enamine formation and intramolecular cyclization. |

This strategic approach, which transforms a simple cyanohydrin into a complex polycyclic scaffold in a limited number of synthetic operations, highlights the power of cascade reactions in modern organic synthesis. nih.gov

Mechanistic Investigations and Computational Studies

Elucidation of Cyanohydrin Formation Mechanisms

The formation of cyanohydrins, such as 1-hydroxycyclopentanecarbonitrile, from ketones or aldehydes and hydrogen cyanide is a reversible reaction that has been the subject of extensive study. libretexts.org Early research established that this reaction is base-catalyzed, proceeding slowly with pure hydrogen cyanide but rapidly with the addition of a base to generate the nucleophilic cyanide ion. libretexts.org

The generally accepted mechanism for cyanohydrin formation involves a two-step process: nucleophilic attack followed by protonation. libretexts.org The reaction initiates with the nucleophilic attack of the cyanide anion (CN⁻) on the electrophilic carbon atom of the carbonyl group in cyclopentanone (B42830). jove.comyoutube.com This attack leads to the breaking of the carbon-oxygen pi bond, with the electrons moving to the more electronegative oxygen atom, resulting in the formation of a tetrahedral alkoxide intermediate. youtube.comlibretexts.org

For the reaction to proceed efficiently, the presence of free cyanide ions is crucial. libretexts.org This is typically achieved by using a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) in conjunction with an acid, or by using hydrogen cyanide (HCN) with a catalytic amount of base. libretexts.orglibretexts.org The cyanide ion is a potent nucleophile, which is a key factor in the successful formation of the cyanohydrin. fiveable.me

There is some discussion regarding the precise sequence of events, particularly under acidic conditions. youtube.com While the nucleophilic attack is widely accepted as the first step, an alternative pathway involving initial protonation of the carbonyl oxygen followed by nucleophilic attack from the cyanide has also been considered. youtube.com However, the formation of a negatively charged intermediate in acidic conditions is seen as less likely. youtube.com

Following the nucleophilic attack and formation of the alkoxide intermediate, a proton transfer step occurs. jove.com The highly basic alkoxide anion abstracts a proton from a molecule of hydrogen cyanide (HCN). jove.com This step not only forms the final cyanohydrin product but also regenerates the cyanide ion, which can then participate in another reaction cycle, highlighting its catalytic role. jove.comjove.com

Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the transition states and energy barriers involved in both the nucleophilic attack and proton transfer steps. nih.gov These studies help to elucidate the energetics of the reaction and provide a more detailed understanding of the reaction mechanism.

Kinetic studies provide quantitative data on the rates of cyanohydrin formation. The reaction rate is influenced by several factors, including the concentrations of the reactants and the catalyst, pH, and temperature. The pH is particularly important as it affects the concentration of the nucleophilic cyanide ion. libretexts.org The reaction is generally fastest at a pH of around 4-5. libretexts.org

Kinetic analyses have been conducted to understand the influence of various catalysts on the reaction rate. nih.govnih.gov For instance, in enzyme-catalyzed cyanohydrin synthesis, steady-state kinetic parameters have been determined. nih.gov Such studies have shown that in some catalytic systems, the rate of transformation is not necessarily increased, but the selectivity of the reaction is enhanced. nih.gov

The structure of the carbonyl compound also plays a significant role in the reaction kinetics and equilibrium. For example, the equilibrium constant for cyanohydrin formation is significantly different for various cyclic ketones, which is attributed to factors like steric hindrance and ring strain. vaia.com

Table 1: Factors Influencing Cyanohydrin Formation Kinetics

| Factor | Influence on Reaction Rate |

| pH | Affects the concentration of the nucleophilic cyanide ion; optimal rates are often observed in slightly acidic conditions. libretexts.org |

| Catalyst | Can enhance reaction rate and/or selectivity. nih.govnih.gov |

| Reactant Structure | Steric hindrance and ring strain in the carbonyl compound can significantly impact the equilibrium and rate of formation. vaia.com |

| Temperature | As with most chemical reactions, temperature affects the rate of cyanohydrin formation. |

| Solvent | The choice of solvent can influence the solubility of reactants and the stability of intermediates. |

Catalytic Mechanism and Role of Catalysts

Various catalysts have been developed to improve the efficiency and selectivity of cyanohydrin formation. These catalysts often function by activating either the carbonyl compound or the cyanide source.

Lewis acids are effective catalysts for cyanohydrin synthesis. researchgate.net They function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyanide ion. fiveable.meacs.org This interaction is a classic example of a Lewis acid-base interaction, where the carbonyl group acts as a Lewis base and the Lewis acid catalyst as the electron acceptor. fiveable.me

A variety of metal-based Lewis acids have been employed, including complexes of aluminum, titanium, and calcium. acs.orgresearchgate.net The use of chiral Lewis acids can lead to the enantioselective synthesis of cyanohydrins, which is of significant importance in the preparation of chiral building blocks for pharmaceuticals and other fine chemicals. researchgate.net In some systems, a dual activation strategy is employed, where a Lewis acid activates the carbonyl compound and a Lewis base activates the cyanide source. researchgate.net

More recently, novel catalytic systems involving deep eutectic solvents (DESs) and nanoparticles have been explored for cyanation reactions, particularly cyanosilylation, which uses trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. researchgate.netacs.org

Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components. frontiersin.org They are considered "green" solvents and can also act as catalysts. miami.edu In the context of chemical reactions, DESs can stabilize reactants and intermediates through hydrogen bonding interactions. nih.govnih.gov For instance, the chloride ion in a choline (B1196258) chloride-based DES can form strong hydrogen bonds with hydroxyl groups. nih.gov This capability can be harnessed to influence the reaction environment and potentially the mechanism of reactions like cyanosilylation. While direct mechanistic studies of this compound formation in DESs are not widely reported, the principles of their interaction with reactants suggest a potential role in modulating reaction pathways.

Nanoparticles are also emerging as effective catalysts in various organic transformations, including cyanosilylation. nih.gov Their high surface area-to-volume ratio often leads to enhanced catalytic activity. The mechanism by which nanoparticles catalyze such reactions can vary, but it often involves the adsorption of reactants onto the nanoparticle surface, where the reaction is facilitated. The interaction of nanoparticles with biological systems and their potential to modulate cellular processes have been studied, but their specific mechanistic role in promoting cyanohydrin formation is an active area of research. nih.gov

Molecular Recognition Models for Enantioselectivity and Autoinduction in Biocatalysis

The enantioselective synthesis of cyanohydrins, including this compound, is a focal point of research, with biocatalysis emerging as a powerful tool. rsc.orgrsc.org Hydroxynitrile lyases (HNLs) are enzymes that have been extensively studied for their ability to catalyze the asymmetric addition of cyanide to carbonyl compounds. rsc.orgrsc.org The high degree of enantioselectivity observed in these enzymatic reactions is attributed to the precise molecular recognition of the substrate within the enzyme's chiral active site.

Molecular recognition models for HNLs propose that the substrate is held in a specific orientation through a network of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. This pre-organization of the substrate dictates the facial selectivity of the cyanide attack, leading to the preferential formation of one enantiomer. Computational modeling, including molecular docking and molecular dynamics simulations, has been employed to elucidate the binding modes of various substrates within HNL active sites, providing insights into the origins of enantioselectivity. rsc.org

Autoinduction is a phenomenon where the product of a reaction influences the catalytic system to enhance its enantioselectivity. In the context of cyanohydrin synthesis, it has been observed that the presence of the chiral cyanohydrin product can lead to an increase in the enantiomeric excess of subsequently formed product. Theoretical studies on dipeptide-catalyzed hydrocyanation reactions suggest that the product can form a complex with the catalyst, and this new complex exhibits higher selectivity. This is rationalized by the formation of extended π-interactions and hydrogen bonding networks that further rigidify the transition state, amplifying the chiral induction. While specific molecular recognition models for autoinduction in the biocatalysis of this compound are not extensively documented, the principles derived from studies on other cyanohydrins provide a framework for understanding this phenomenon. Further research focusing on the interaction of this compound with HNLs and other chiral catalysts is needed to develop detailed molecular recognition models for this specific system.

Theoretical and Quantum Chemical Analysis

Electronic Structure Characterization of Cyanohydrins

The electronic structure of cyanohydrins is fundamental to understanding their reactivity and spectroscopic properties. Quantum chemical methods are invaluable tools for characterizing the distribution of electrons within these molecules. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method that analyzes the topology of the electron density to define atomic properties and interatomic interactions. nih.gov

For a molecule like this compound, a QTAIM analysis would reveal the nature of the chemical bonds, including the covalent character of the C-C, C-O, C-N, and C-H bonds, as well as the polar nature of the O-H and C≡N groups. The analysis of bond critical points (BCPs) and their associated electron densities and Laplacians would provide quantitative measures of bond strength and type. For instance, the strained five-membered ring of the cyclopentane (B165970) moiety would likely exhibit curved bond paths, indicative of ring strain. nih.gov

Furthermore, computational studies on related molecules, such as 1-phenylcyclopentane carboxylic acid, have utilized methods like Natural Bond Orbital (NBO) analysis to investigate intermolecular interactions. researchgate.net For this compound, NBO analysis could elucidate hyperconjugative interactions that contribute to its stability and reactivity. The characterization of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs and the π-system of the nitrile group, while the LUMO is likely to be an antibonding orbital associated with the C=O bond of the precursor cyclopentanone.

Activation Energy Barrier Calculations for Reaction Pathways

The formation of this compound from cyclopentanone and a cyanide source is a nucleophilic addition reaction. libretexts.org Computational chemistry, particularly quantum chemical methods, allows for the detailed investigation of the reaction mechanism and the calculation of activation energy barriers for the proposed pathways. researchgate.net

The reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile. libretexts.org The reaction mechanism involves the attack of the cyanide ion on the electrophilic carbonyl carbon of cyclopentanone, leading to a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide to yield the final cyanohydrin product.

Theoretical calculations, often employing Density Functional Theory (DFT), can be used to locate the transition state (TS) structure for the nucleophilic attack. The activation energy (Ea) is then calculated as the energy difference between the transition state and the reactants. Studies on the oxidation of cyclopentanone have shown that the presence of the five-membered ring influences the reactivity and the energy barriers of various reaction pathways. mit.edumit.edu For the hydrocyanation of cyclopentanone, the activation energy will be influenced by factors such as the steric hindrance of the cyclopentyl ring and the electronic nature of the carbonyl group.

Below is a table summarizing calculated activation energies for related reactions, which provides context for the expected energy barriers in the formation of this compound.

| Reaction | Method | Activation Energy (kcal/mol) | Reference |

| α-H-abstraction in αRO₂ of cyclopentanone | CBS-QB3 | 23.6 | mit.edu |

| β-H-abstraction in αRO₂ of cyclopentanone | CBS-QB3 | 21.6 | mit.edu |

| H-abstraction from cyclopentane | CBS-QB3 | 20.9 | mit.edu |

| Cyclic ether formation from α•Q₂OOH of cyclopentanone | B3LYP/6-31+G(d,p) | 10.42 | acs.org |

This table presents data for reactions of cyclopentanone derivatives to provide an context for the reactivity of the ring system. Specific calculations for the hydrocyanation of cyclopentanone are needed for a direct comparison.

Solvation Effects in Reaction Dynamics (Explicit vs. Implicit Models)

The solvent plays a critical role in the dynamics and thermodynamics of chemical reactions in solution. Computational studies of the formation of this compound must account for solvation effects to provide realistic predictions. Two primary approaches are used to model solvents: implicit and explicit models. ed.ac.uk

Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. ed.ac.ukmdpi.com These models are computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. They are useful for obtaining a general understanding of how the solvent polarity affects the reaction energetics.

Explicit solvent models , on the other hand, treat individual solvent molecules quantum mechanically or with molecular mechanics. ed.ac.uk This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in reactions involving polar species like the reactants and intermediates in cyanohydrin formation. rsc.orgchemrxiv.org For the reaction of cyclopentanone with cyanide, explicit water molecules could stabilize the cyanide anion through hydrogen bonding and also participate in the protonation of the alkoxide intermediate.

Comparative studies on other reactions have shown that while implicit models can provide good estimates of solvation free energies, explicit models are often necessary to accurately describe the transition state structure and the reaction barrier height, especially when specific interactions like hydrogen bonding are significant. mdpi.comnih.gov For instance, in a Diels-Alder reaction studied in explicit water, the transition state was found to be more asynchronous compared to calculations in the gas phase or with an implicit solvent model. nih.gov For the formation of this compound, a hybrid approach, where the first solvation shell is treated explicitly and the bulk solvent implicitly, could provide a balance between accuracy and computational cost.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms due to its favorable balance between accuracy and computational cost. rsc.org DFT methods are widely applied to study the mechanism of various organic reactions, including the formation of cyanohydrins. sciforum.netmdpi.com

In the context of the synthesis of this compound, DFT can be employed to:

Optimize the geometries of the reactants (cyclopentanone and cyanide), the tetrahedral intermediate, the transition state, and the final product. mdpi.com

Calculate the vibrational frequencies to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). acs.org

Determine the reaction pathway by performing Intrinsic Reaction Coordinate (IRC) calculations to connect the transition state to the corresponding reactants and products. mdpi.com

Calculate the activation energy and reaction enthalpy , providing crucial insights into the kinetics and thermodynamics of the reaction. researchgate.net

Investigate the influence of catalysts by modeling the interaction of the reactants with a catalyst and calculating the modified reaction profile. mdpi.com

Analyze the electronic properties of the reacting species through methods like Mulliken population analysis, NBO analysis, and conceptual DFT descriptors (e.g., chemical potential, hardness, and Fukui functions) to understand the charge distribution and reactivity. researchgate.netresearchgate.net

DFT studies on the hydrocyanation of other substrates, such as butadiene, have successfully elucidated the reaction mechanism and explained the observed regioselectivity. mdpi.com Similarly, DFT has been used to study the mechanism of base-catalyzed hydrocyanation of α,β-unsaturated ketones. sciforum.net These studies demonstrate the power of DFT to provide detailed molecular-level insights that complement experimental findings. A comprehensive DFT study on the formation of this compound would be invaluable for a complete understanding of its reaction mechanism.

Analytical Methodologies for 1 Hydroxycyclopentanecarbonitrile and Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-hydroxycyclopentanecarbonitrile, the protons of the cyclopentyl ring are expected to exhibit complex multiplets in the upfield region, typically between 1.5 and 2.5 ppm. The exact chemical shifts and coupling patterns are influenced by the conformational flexibility of the five-membered ring. The hydroxyl proton (O-H) is anticipated to appear as a broad singlet, the chemical shift of which can vary significantly depending on the solvent, concentration, and temperature, but generally falls within a wide range (e.g., 2.0-5.0 ppm). The absence of a proton on the carbon atom bearing the hydroxyl and nitrile groups (C1) simplifies the spectrum in that region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbon atom attached to both the hydroxyl and nitrile groups (C1) is expected to have a characteristic chemical shift in the range of 60-80 ppm due to the influence of the two electronegative substituents. The carbon of the nitrile group (C≡N) will appear further downfield, typically between 115 and 125 ppm. The four methylene (B1212753) carbons of the cyclopentane (B165970) ring will give rise to signals in the aliphatic region, generally between 20 and 40 ppm. Due to the symmetry of the molecule, two distinct signals may be observed for the two pairs of equivalent methylene carbons.

A study on a series of cyanohydrins derived from cyclic ketones, including this compound, has reported their characterization using multinuclear NMR spectroscopy, confirming the feasibility of this technique for structural verification. nih.gov

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H | ~1.5 - 2.5 | Multiplet |

| ¹H (O-H) | Broad (e.g., 2.0 - 5.0) | Singlet |

| ¹³C (C1) | ~60 - 80 | Singlet |

| ¹³C (C≡N) | ~115 - 125 | Singlet |

| ¹³C (CH₂) | ~20 - 40 | Triplet |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl and nitrile functionalities, as well as the hydrocarbon framework.

The most prominent features would be:

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl group and is broadened due to hydrogen bonding.

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region due to the C-H stretching vibrations of the cyclopentane ring.

C≡N Stretch: A sharp, medium-intensity absorption band in the range of 2260-2220 cm⁻¹, which is a definitive indicator of the nitrile group. The intensity of this band can sometimes be weak in cyanohydrins.

C-O Stretch: An absorption band in the 1260-1000 cm⁻¹ region corresponding to the C-O stretching vibration of the tertiary alcohol.

The IR spectrum of the related compound, cyclopentanone (B42830), shows a strong carbonyl (C=O) absorption around 1740 cm⁻¹, which would be absent in the spectrum of this compound, confirming the conversion of the ketone to the cyanohydrin. organic-chemistry.orgcaymanchem.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Cyclopentyl | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Nitrile | C≡N Stretch | 2260 - 2220 | Medium, Sharp |

| Alcohol | C-O Stretch | 1260 - 1000 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation pattern. For this compound (C₆H₉NO), the molecular weight is 111.14 g/mol . chemtube3d.com The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass of 111.0684. chemtube3d.com

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways for alcohols and nitriles. The molecular ion peak may be weak or absent. Common fragmentation patterns would likely include:

Loss of a hydrogen atom: [M-1]⁺, resulting from the loss of the hydroxyl hydrogen.

Loss of the nitrile group: [M-26]⁺, corresponding to the cleavage of the C-CN bond to form a stable cyclopentyl cation bearing a hydroxyl group.

Loss of water: [M-18]⁺, a common fragmentation for alcohols.

Ring opening and subsequent fragmentation: The cyclopentane ring can undergo cleavage to produce smaller fragment ions. A prominent peak is expected at m/z 84, resulting from the loss of HCN from the molecular ion.

The base peak in the spectrum would correspond to the most stable fragment ion formed.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 111 | [C₆H₉NO]⁺ (Molecular Ion) |

| 110 | [M-H]⁺ |

| 93 | [M-H₂O]⁺ |

| 85 | [M-CN]⁺ |

| 84 | [M-HCN]⁺ |

UV Photoelectron Spectroscopy

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to investigate the electronic structure of molecules by measuring the kinetic energies of photoelectrons emitted upon ionization by UV radiation. sielc.com This method provides information about the energies of molecular orbitals. For this compound, a UPS spectrum would reveal the ionization energies of the valence electrons, including those in the non-bonding orbital of the oxygen atom, the π-orbitals of the nitrile group, and the σ-orbitals of the cyclopentane ring. reddit.com

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to IR spectroscopy. The selection rules for Raman spectroscopy differ from those of IR, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum.

For this compound, the C≡N stretching vibration is expected to give a strong and sharp signal in the Raman spectrum, typically in the same region as in the IR spectrum (around 2250 cm⁻¹). The symmetric vibrations of the cyclopentane ring, particularly the "breathing" modes, are also expected to be prominent in the Raman spectrum. Studies on cyclopentane and its derivatives have shown characteristic Raman bands that can be used to analyze the conformation and vibrational dynamics of the five-membered ring. The O-H stretch is generally a weak scatterer in Raman spectroscopy.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a well-suited method for the analysis of this compound. A reverse-phase (RP) HPLC method has been described for this compound. This method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier such as phosphoric acid. For applications where the eluent is directed to a mass spectrometer (LC-MS), a volatile acid like formic acid is used in place of phosphoric acid. This method is scalable and can be adapted for preparative separations to isolate impurities.

Gas Chromatography (GC) analysis of cyanohydrins can be challenging due to their thermal lability. The injection port of a GC is typically heated to a high temperature to ensure rapid volatilization of the sample, which can cause the decomposition of thermally sensitive compounds like cyanohydrins back to the starting ketone (cyclopentanone) and hydrogen cyanide. This decomposition can lead to inaccurate quantification or misidentification of the compound. Therefore, if GC-MS is to be used, careful optimization of the injection temperature and the use of derivatization techniques to form more stable analogs may be necessary. For instance, silylation of the hydroxyl group would increase the thermal stability and volatility of the compound.

Gas Chromatography (GC) for Conversion and Enantiomeric Excess Determination

Gas chromatography (GC) is a powerful technique for determining the conversion of starting materials and the enantiomeric excess of chiral products like this compound. Chiral GC, in particular, is instrumental in separating and quantifying enantiomers. libretexts.org

To determine enantiomeric excess (ee), a chiral stationary phase is utilized within the GC column. This chiral environment allows for the differential interaction of the enantiomers, leading to their separation as they pass through the column. The result is two distinct peaks on the chromatogram, each corresponding to one enantiomer. The enantiomeric excess is then calculated from the relative peak areas. libretexts.org For instance, in a study of a cycloaddition reaction, chiral GC was used to separate the R and S enantiomers of the product, allowing for the calculation of the enantiomeric excess. libretexts.org

The selection of the appropriate chiral stationary phase is critical for achieving good separation. Common chiral stationary phases include those based on cyclodextrins. libretexts.org The oven temperature program is also a key parameter that is optimized to ensure baseline separation of the enantiomer peaks.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and its derivatives. openaccessjournals.comanalyticaltoxicology.comresearchgate.net It is particularly valuable for both qualitative and quantitative analysis, offering high accuracy, sensitivity, and reproducibility. openaccessjournals.com

Reverse-phase HPLC is a common mode used for the analysis of this compound. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase. A typical mobile phase for analyzing this compound consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Table 1: HPLC Method Parameters for this compound Analysis sielc.com

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV, Mass Spectrometry (MS) |

| Application | Separation and analysis of this compound |

This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Enantiomeric Excess and Stereochemical Analysis

High-Throughput Enzymatic Assays for Chiral Cyanohydrins

High-throughput screening (HTS) methods are essential for the rapid evaluation of enantioselectivity in the synthesis of chiral cyanohydrins. researchgate.net Enzymatic assays offer a sensitive and efficient means to determine enantiomeric excess in a large number of samples. nih.govacs.org

One such method involves a three-step enzymatic screening process for O-acetylated cyanohydrins. nih.govacs.org This assay can be used to determine both the reaction yield and the enantiomeric excess of the products. The key steps are:

Analysis of unreacted substrate: Alcohol dehydrogenase and NADH are used to quantify the amount of remaining aldehyde. nih.govacs.org

Enantioselective hydrolysis: A lipase (B570770) with absolute specificity for one enantiomer is used to convert it into a quantifiable product. nih.govacs.org

Hydrolysis of the remaining enantiomer: The other enantiomer is then hydrolyzed using a non-specific esterase and quantified. nih.govacs.org

This approach allows for the rapid and accurate determination of enantiomeric excess in a high-throughput format, which is particularly useful for optimizing reaction conditions and screening catalyst libraries. researchgate.net

Chiral Chromatography Methods for Stereoisomer Separation

Chiral chromatography is the most widely used technique for the separation of stereoisomers, including the enantiomers of this compound. nih.govcsfarmacie.cz High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the primary methods employed. nih.govresearchgate.net

The principle of chiral chromatography relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. researchgate.net This differential interaction leads to different retention times for the enantiomers, allowing for their separation.

Common types of chiral stationary phases include:

Polysaccharide-based CSPs: These are the most frequently used and are based on derivatives of cellulose (B213188) and amylose. nih.gov

Pirkle-type CSPs nih.gov

Cyclodextrin-based CSPs csfarmacie.cznih.gov

Macrocyclic antibiotic-based CSPs nih.gov

The choice of the chiral stationary phase and the mobile phase composition are critical for achieving successful enantioseparation. youtube.com For example, a study on the separation of cloperastine (B1201353) enantiomers found that a Chiralpak IA column provided the best resolution and peak shapes. nih.gov

Table 2: Common Chiral Stationary Phases and Their Applications

| Chiral Stationary Phase Type | Common Examples | Applications |

| Polysaccharide-based | Chiralpak IA, IB, IC, ID | Broad applicability for a wide range of chiral compounds. nih.gov |

| Pirkle-type | Whelk-O 1 | Separation of various enantiomers. researchgate.net |

| Cyclodextrin-based | Cyclodextrin-bonded silica | Separation of a wide range of chiral molecules. csfarmacie.cz |

| Protein-based | Chiralpak AGP | Separation of drug enantiomers. nih.gov |

The development of new and improved chiral stationary phases, including superficially porous particles, continues to enhance the speed and efficiency of chiral separations. researchgate.net

Applications of 1 Hydroxycyclopentanecarbonitrile in Advanced Organic Synthesis

1-Hydroxycyclopentanecarbonitrile, also known as cyclopentanone (B42830) cyanohydrin, is a versatile bifunctional molecule that serves as a valuable intermediate in sophisticated organic synthesis. Its structure, which incorporates both a hydroxyl group and a nitrile group on the same carbon atom attached to a cyclopentane (B165970) ring, allows for a diverse range of chemical transformations. This makes it a key starting material for the construction of complex molecular frameworks, including chiral molecules, polyfunctionalized compounds, and various cyclic systems.

Q & A

Q. What is the optimal synthetic route for 1-Hydroxycyclopentanecarbonitrile, and how can its purity be validated?

The compound is synthesized via acid-catalyzed nucleophilic addition of cyanide to cyclopentanone. A validated method involves reacting cyclopentanone with KCN and H2SO4 at 0°C, achieving 96% yield . To confirm purity, use spectroscopic techniques (e.g., <sup>1</sup>H/<sup>13</sup>C NMR for structural verification) and chromatographic methods (HPLC/GC with standards). Include control experiments to test for unreacted starting materials or byproducts.

Q. What safety protocols should be followed when handling this compound in the lab?

While direct safety data for this compound is limited, analogous nitriles (e.g., 1-Amino-1-cyclopropanecarbonitrile hydrochloride) suggest precautions:

Q. How can researchers characterize the stability of this compound under varying conditions?

Design accelerated stability studies:

- Thermal stability: Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks, then analyze degradation via TLC or LC-MS.

- pH stability: Dissolve the compound in buffers (pH 3–10) and monitor hydrolysis products using UV-Vis spectroscopy.

- Light sensitivity: Expose samples to UV/visible light and track changes with NMR .

Advanced Research Questions

Q. What mechanistic insights explain the reversible acyl addition in the synthesis of this compound?

The reaction involves acid catalysis (H2</SO4) to protonate the carbonyl group of cyclopentanone, enhancing electrophilicity for cyanide attack. The reversibility arises from the weak nucleophilicity of cyanide in aqueous acidic media, which allows equilibrium between the starting ketone and product. To study this, conduct kinetic experiments under varying temperatures and acid concentrations, and use <sup>13</sup>C isotopic labeling to track intermediate formation .

Q. How can contradictory data on reaction yields for this compound be resolved?

Discrepancies may stem from differences in reaction conditions (e.g., stirring efficiency, moisture levels). To address this:

- Replicate experiments using strict controls (e.g., anhydrous KCN, inert atmosphere).

- Apply Design of Experiments (DoE) to isolate variables like temperature, catalyst concentration, and reaction time.

- Compare results with literature using standardized reporting (e.g., NMR integration methods for yield calculation) .

Q. What strategies improve the enantiomeric purity of this compound for asymmetric synthesis applications?

- Chiral catalysts: Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Jacobsen catalysts) to induce stereoselectivity.

- Kinetic resolution: Use enzymatic methods (lipases/esterases) to selectively hydrolyze undesired enantiomers.

- Chromatographic separation: Optimize chiral HPLC columns (e.g., cellulose-based) with polar mobile phases .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Perform DFT calculations (e.g., Gaussian or ORCA software) to model transition states and activation energies for nucleophilic addition.

- Simulate solvent effects using COSMO-RS to identify optimal reaction media.

- Validate predictions with experimental kinetic data .

Methodological Guidance

Designing a study to explore the bioactivity of this compound derivatives:

- Step 1: Synthesize analogs (e.g., halogenated or alkylated derivatives) via nucleophilic substitution or cross-coupling reactions.

- Step 2: Screen for antimicrobial/anticancer activity using in vitro assays (e.g., MIC for bacteria, MTT for cytotoxicity).

- Step 3: Perform SAR analysis by correlating substituent electronic effects (Hammett constants) with bioactivity .

Addressing reproducibility challenges in scaled-up synthesis:

- Process optimization: Use flow chemistry to enhance heat/mass transfer and minimize side reactions.

- In-line analytics: Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.

- Scale-down models: Validate robustness using microreactors before pilot-scale trials .

Data Presentation Example

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0°C | 96% |

| Catalyst (H2SO4) | 1.2 equiv | ±3% variability |

| Reaction Time | 4 hours | >90% conversion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.